4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile synthesis pathway
4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile synthesis pathway
An In-depth Technical Guide to the Synthesis of 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile
Authored by: A Senior Application Scientist
Foreword: The Strategic Importance of Fluorinated Pyrimidines in Modern Drug Discovery
The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often imparting profound effects on metabolic stability, lipophilicity, and binding affinity.[1][2] The pyrimidine-5-carbonitrile scaffold is, in its own right, a "privileged" structure, forming the core of numerous therapeutic agents, including kinase inhibitors and anti-cancer drugs.[3][4][5][6][7] The convergence of these two powerful motifs in the target molecule, 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile, presents a compound of significant interest for researchers in drug development. Its unique structural feature, the 2-fluoropropan-2-yl group, offers a sterically constrained and metabolically robust isostere for other common functionalities.
Retrosynthetic Analysis and Strategy
A convergent synthetic approach is the most logical and efficient strategy for the construction of 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile. The core of our strategy is the late-stage formation of the pyrimidine ring from a key intermediate that already bears the critical 2-fluoropropan-2-yl moiety. This approach minimizes the handling of potentially unstable or reactive pyrimidine intermediates and allows for a more streamlined synthesis.
Our retrosynthetic analysis is as follows:
Caption: Retrosynthetic analysis of the target molecule.
This analysis leads us to a three-step synthesis starting from readily available commercial materials.
Stage 1: Synthesis of the Key Intermediate: 2-Fluoro-2-methylpropanenitrile
The cornerstone of our synthesis is the efficient construction of the 2-fluoro-2-methylpropanenitrile intermediate. This will be achieved via a one-pot reaction from acetone, leveraging a nucleophilic fluorinating agent and a cyanide source.
Mechanistic Considerations
The reaction proceeds through the formation of a cyanohydrin intermediate from acetone and a cyanide source, such as trimethylsilyl cyanide (TMSCN). This is followed by a nucleophilic substitution of the hydroxyl group with fluoride. The use of a fluorinating agent like diethylaminosulfur trifluoride (DAST) or XtalFluor-E is effective for this transformation. The reaction is typically acid-catalyzed to facilitate the formation of a good leaving group from the hydroxyl moiety.
Experimental Protocol: One-pot synthesis of 2-Fluoro-2-methylpropanenitrile
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Reaction Setup: To a stirred solution of acetone (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) under an inert atmosphere of nitrogen at 0 °C, add trimethylsilyl cyanide (TMSCN, 1.1 eq).
-
Cyanohydrin Formation: Stir the reaction mixture at 0 °C for 30 minutes to allow for the formation of the acetone cyanohydrin intermediate.
-
Fluorination: Slowly add diethylaminosulfur trifluoride (DAST, 1.2 eq) to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C. Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by fractional distillation to yield 2-fluoro-2-methylpropanenitrile as a colorless liquid.
| Parameter | Value |
| Starting Material | Acetone |
| Key Reagents | Trimethylsilyl cyanide (TMSCN), DAST |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 12-16 hours |
| Typical Yield | 70-80% |
| Purification | Fractional distillation |
Stage 2: Reduction to 2-Fluoro-2-methylpropanal
The next step involves the selective reduction of the nitrile functionality to an aldehyde. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation as it can efficiently reduce nitriles to aldehydes at low temperatures, minimizing over-reduction to the corresponding alcohol.
Mechanistic Pathway
DIBAL-H acts as a hydride donor, which adds to the electrophilic carbon of the nitrile group to form an intermediate imine-alane complex. This complex is stable at low temperatures. Upon aqueous work-up, the imine is hydrolyzed to the desired aldehyde.
Caption: Reduction of the nitrile to the aldehyde via an imine intermediate.
Experimental Protocol: DIBAL-H Reduction of 2-Fluoro-2-methylpropanenitrile
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 2-fluoro-2-methylpropanenitrile (1.0 eq) in anhydrous toluene (0.2 M).
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Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
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Addition of DIBAL-H: Add a solution of DIBAL-H (1.0 M in hexanes, 1.2 eq) dropwise to the stirred solution, maintaining the internal temperature below -70 °C.
-
Reaction Progression: Stir the reaction mixture at -78 °C for 3 hours. Monitor the reaction by TLC or GC-MS.
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Quenching: Quench the reaction by the slow, dropwise addition of methanol (1.5 eq) at -78 °C, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).
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Work-up: Allow the mixture to warm to room temperature and stir vigorously until the two phases become clear. Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure at low temperature to avoid evaporation of the volatile aldehyde. The crude aldehyde is often used directly in the next step without further purification.
| Parameter | Value |
| Starting Material | 2-Fluoro-2-methylpropanenitrile |
| Key Reagent | Diisobutylaluminium hydride (DIBAL-H) |
| Solvent | Toluene |
| Temperature | -78 °C |
| Reaction Time | 3 hours |
| Typical Yield | 80-90% (crude) |
| Purification | Used directly in the next step |
Stage 3: Three-Component Synthesis of 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile
The final step is the construction of the pyrimidine ring via a three-component reaction. This involves the condensation of the freshly prepared 2-fluoro-2-methylpropanal, malononitrile, and a source of the amidine functionality. A common and effective choice for the amidine source is formamidine acetate.
Mechanistic Rationale
This reaction is a variation of the well-established pyrimidine synthesis. The reaction likely proceeds through an initial Knoevenagel condensation between the aldehyde and malononitrile to form a highly electrophilic dicyanoalkene intermediate. This is followed by a Michael addition of the amidine, and subsequent cyclization and aromatization to yield the final pyrimidine product.
Caption: Proposed mechanism for the three-component pyrimidine synthesis.
Experimental Protocol: Synthesis of the Final Product
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Reaction Setup: To a solution of the crude 2-fluoro-2-methylpropanal (1.0 eq) in ethanol (0.5 M) in a round-bottom flask, add malononitrile (1.0 eq) and formamidine acetate (1.1 eq).
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Base Catalyst: Add a catalytic amount of a non-nucleophilic base, such as triethylamine (0.1 eq) or DBU (0.1 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C) and stir for 6-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The pure fractions are combined and concentrated to yield 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile as a solid.
| Parameter | Value |
| Starting Materials | 2-Fluoro-2-methylpropanal, Malononitrile, Formamidine acetate |
| Solvent | Ethanol |
| Catalyst | Triethylamine or DBU |
| Temperature | Reflux (approx. 78 °C) |
| Reaction Time | 6-8 hours |
| Typical Yield | 50-60% |
| Purification | Column chromatography |
Characterization Data
The final product, 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile, should be characterized by standard analytical techniques to confirm its identity and purity.
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¹H NMR: Expected signals for the methyl protons (a doublet due to coupling with fluorine), and the pyrimidine protons.
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¹³C NMR: Signals for the carbons of the pyrimidine ring, the nitrile carbon, and the carbons of the 2-fluoropropan-2-yl group (with characteristic C-F coupling).
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¹⁹F NMR: A singlet corresponding to the single fluorine atom.
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Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the product (C₈H₈FN₃, MW: 165.17 g/mol ).[8]
-
Purity (HPLC): Purity should be assessed by high-performance liquid chromatography.
Safety Considerations
-
Fluorinating Agents: DAST and other similar fluorinating agents are corrosive and react violently with water. They should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn.
-
Cyanide: Trimethylsilyl cyanide is toxic and releases hydrogen cyanide gas upon contact with water or acids. All manipulations should be performed in a fume hood.
-
DIBAL-H: DIBAL-H is a pyrophoric reagent and reacts violently with water. It should be handled under an inert atmosphere.
-
General Precautions: Standard laboratory safety practices should be followed at all times.
Conclusion
The synthesis pathway detailed in this guide provides a robust and efficient method for the preparation of 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile. By leveraging a convergent strategy that relies on well-understood and high-yielding reactions, this guide offers a practical approach for obtaining this valuable research compound. The mechanistic insights and detailed protocols provided herein are intended to empower researchers to not only successfully synthesize the target molecule but also to adapt and optimize the procedures for their specific needs.
References
-
New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. RSC Publishing. [Link]
-
One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Indian Academy of Sciences. [Link]
-
New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. PMC - PubMed Central. [Link]
-
Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. NIH. [Link]
-
Synthesis of pyrimidine 5‐carbonitrile derivatives. ResearchGate. [Link]
-
The Synthesis Pathways of Heptafluoro-2-iodopropane: A Chemical Perspective. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Heptafluoro-2-iodopropane, 98% | 342017-25G | SIGMA-ALDRICH | SLS Ireland. [Link]
-
Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. PMC - NIH. [Link]
- US2436143A - Preparation of fluoroalkanes.
-
4-(2-fluoropropan-2-yl)pyrimidine-5-carbonitrile. ChemUniverse. [Link]
-
Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. PMC - NIH. [Link]
-
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. [Link]
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]
-
Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562. PubMed. [Link]
-
4-amino-5-fluoro-2H-pyrimidine-1-carbonitrile | C5H5FN4 | CID 154128969. PubChem. [Link]
-
Two New Ways to Fluorinated Structures. ChemistryViews. [Link]
-
Synthesis of 2-oxazolines. Organic Chemistry Portal. [Link]
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. [Link]
-
Synthesis and anticancer activities of 4-oxobenzopyrano[2,3-d]pyrimidines. PubMed. [Link]
Sources
- 1. Two New Ways to Fluorinated Structures - ChemistryViews [chemistryviews.org]
- 2. mdpi.com [mdpi.com]
- 3. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and anticancer activities of 4-oxobenzopyrano[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemuniverse.com [chemuniverse.com]

